molecular formula C13H13N3O2S B2800732 N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide CAS No. 2309712-46-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide

Cat. No.: B2800732
CAS No.: 2309712-46-5
M. Wt: 275.33
InChI Key: ZERNNDLNHJIBQP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide is a novel synthetic compound designed for agricultural and pharmacological research. It belongs to a class of chromane-1,3,4-thiadiazole hybrids, which are of significant interest in developing new bioactive molecules. Chromane derivatives are recognized for their broad biological properties, while the 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to contribute to various pharmacological activities . Compounds with this hybrid structure are frequently investigated for their potential to act as inducers of plant systemic immunity . Research on closely related analogs has demonstrated that such compounds can activate the abscisic acid (ABA) signaling pathway in plants, a crucial hormone transduction pathway that enhances resistance against viral diseases like cucumber mosaic virus (CMV) . Furthermore, based on the established profiles of similar molecular structures, this compound may also be of interest in anticancer research. Analogs incorporating the 1,3,4-thiadiazole carboxamide motif have shown promising antiproliferative activities against various human cancer cell lines, suggesting a potential mechanism that could involve inhibition of specific kinase targets or induction of apoptosis . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-15-16-13(19-8)14-12(17)11-7-6-9-4-2-3-5-10(9)18-11/h2-5,11H,6-7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERNNDLNHJIBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chromane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities Reference
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide C₁₃H₉N₃O₃S Chromane ring, 5-methyl-thiadiazole High lipophilicity; potential kinase inhibition
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide C₁₆H₁₄N₄O₃S Pyridinyl, dimethoxyphenyl Anticandidate for antiviral agents
1-(3,4-dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide C₁₉H₂₄N₄O₃S₂ Sulfonyl group, cyclopentane, ethyl-thiadiazole RORγt inhibition; Th17 differentiation blocker
N-(4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl)-6-methoxy-2-oxochromene-3-carboxamide C₂₂H₂₀N₄O₆S₂ Sulfamoyl phenyl, methoxy-chromene Enhanced solubility; antitumor potential
N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide C₈H₁₁N₃O₂S Tetrahydrofuran ring Reduced steric hindrance
Key Structural Differences:
  • Chromane vs.
  • Methyl vs. Ethyl Thiadiazole Substituents : The 5-methyl group in the target compound may enhance metabolic stability relative to bulkier ethyl groups (e.g., in compound CID 325802-73-1) .
  • Sulfonyl/Sulfamoyl Groups : These moieties in analogs improve solubility but may reduce blood-brain barrier penetration compared to the parent chromane-thiadiazole structure .
Lipophilicity and Solubility:
  • The chromane-thiadiazole hybrid exhibits moderate lipophilicity (clogP ~2.5), balancing membrane permeability and aqueous solubility .
  • Sulfamoyl-containing analogs (e.g., CID 325802-73-1) show improved solubility due to polar sulfonamide groups .

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Substitution : Methyl/ethyl groups at the 5-position optimize steric fit in hydrophobic enzyme pockets .
  • Chromane vs. Cyclopentane : The chromane ring’s planar structure enhances π-π interactions with aromatic residues in targets like kinases .
  • Carboxamide Linker : Replacing the carboxamide with sulfonamide groups alters hydrogen-bonding patterns, affecting potency .

Q & A

Q. How are metabolic stability and pharmacokinetics evaluated preclinically?

  • Answer :
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction .

Q. What computational tools predict binding modes with biological targets?

  • Answer :
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
  • Pharmacophore modeling (MOE) : Map essential features (e.g., hydrogen bond acceptors on thiadiazole) .

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